molecular formula C10H15BrN4O2 B13615749 tert-butyl 3-(4-bromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate

tert-butyl 3-(4-bromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate

Cat. No.: B13615749
M. Wt: 303.16 g/mol
InChI Key: RDEIQGHXUWUZNM-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-bromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen heterocycle) functionalized with a tert-butyl carbamate group at position 1 and a 4-bromo-1,2,3-triazole substituent at position 2. The bromine atom on the triazole ring enhances reactivity for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

Molecular Formula

C10H15BrN4O2

Molecular Weight

303.16 g/mol

IUPAC Name

tert-butyl 3-(4-bromotriazol-2-yl)azetidine-1-carboxylate

InChI

InChI=1S/C10H15BrN4O2/c1-10(2,3)17-9(16)14-5-7(6-14)15-12-4-8(11)13-15/h4,7H,5-6H2,1-3H3

InChI Key

RDEIQGHXUWUZNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2N=CC(=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-bromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Triazole Ring:

    Bromination: The bromine atom is introduced using a brominating agent such as N-bromosuccinimide (NBS).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Deprotection of the Tert-Butyl Carboxylate Group

The tert-butyl group serves as a protective moiety for the azetidine amine. Acidic cleavage is the primary method for deprotection:

Reaction ConditionsProductYieldSource
Trifluoroacetic acid (TFA) in DCM (1:1)3-(4-Bromo-2H-triazol-2-yl)azetidine85–92%
HCl in 1,4-dioxane (4 M, reflux)Azetidine hydrochloride salt78%

Mechanistic Insight :
Protonation of the carboxylate oxygen weakens the Boc group, enabling cleavage to release CO₂ and isobutylene. The azetidine amine is stabilized as a salt under acidic conditions.

Nucleophilic Substitution at the 4-Bromo-Triazole

The electron-deficient 4-bromo-1,2,3-triazole undergoes nucleophilic aromatic substitution (SNAr) with amines, thiols, and alkoxides:

NucleophileConditionsProductYieldSource
PiperidineK₂CO₃, DMF, 60°C, 12 h4-Piperidinyl-triazole derivative91%
Sodium methoxideMeOH, 70°C, 6 h4-Methoxy-triazole analog67%
BenzylthiolEt₃N, DMF, RT, 24 h4-(Benzylthio)-triazole compound83%

Key Observations :

  • Reactions proceed via a Meisenheimer-like intermediate.

  • Electron-withdrawing groups on the triazole enhance reactivity .

Cross-Coupling Reactions

The brominated triazole participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProductYieldSource
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, dioxane4-Phenyl-triazole derivative88%
4-Pyridylboronic acidPdCl₂(dppf), K₃PO₄, THF4-Pyridyl-substituted triazole75%

Buchwald-Hartwig Amination

AmineConditionsProductYieldSource
MorpholinePd₂(dba)₃, Xantphos, Cs₂CO₃, Tol4-Morpholino-triazole analog82%

Critical Parameters :

  • Ligand choice (e.g., Xantphos) significantly impacts catalytic efficiency.

  • Steric hindrance at the triazole’s 4-position requires elevated temperatures (100–120°C) .

Functionalization via Cycloaddition

The triazole ring participates in Huisgen 1,3-dipolar cycloaddition with alkynes under copper catalysis:

AlkyneConditionsProductYieldSource
PhenylacetyleneCuI, DIPEA, DMF, RTBis-triazole fused product76%

Note :
The bromine substituent directs regioselectivity, favoring 1,4-disubstituted triazoles .

Stability and Side Reactions

  • Base Sensitivity : Strong bases (e.g., NaOH) induce azetidine ring-opening via β-elimination .

  • Thermal Stability : Decomposes above 200°C, releasing HBr and CO₂.

  • Photoreactivity : UV light promotes debromination, forming a triazole radical intermediate .

Comparative Analysis of Reaction Pathways

Reaction TypeRate (k, s⁻¹)Activation Energy (kJ/mol)Selectivity
SNAr1.2 × 10⁻³45.2>95%
Suzuki Coupling3.8 × 10⁻⁴62.785–90%
Deprotection2.1 × 10⁻²28.9Quantitative

Data adapted from kinetic studies in .

Scientific Research Applications

Chemistry:

    Building Block: The compound serves as a versatile building block for the synthesis of more complex molecules.

Biology and Medicine:

    Drug Development: The unique structure of the compound makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry:

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-bromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the azetidine ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Substituent Variations on the Azetidine Core

The tert-butyl carbamate-protected azetidine scaffold is a common motif in drug discovery. Below is a comparison of key derivatives:

Compound Name Substituent at Position 3 Molecular Weight (g/mol) Key Applications/Reactivity
tert-Butyl 3-(4-bromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate (Target) 4-Bromo-1,2,3-triazole ~308.1 (estimated) Cross-coupling reactions, kinase inhibitor intermediates
tert-Butyl 3-aminoazetidine-1-carboxylate (PB00002) Amino (-NH2) 172.2 Building block for peptide-mimetic drugs
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (PB00441) Hydroxymethyl (-CH2OH) 201.2 Solubility enhancement in prodrugs
tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate (PB116491) 2-Oxoethyl (-CH2CO-) 199.2 Aldehyde-mediated conjugation
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8) 2-Bromoethyl (-CH2CH2Br) 264.2 Alkylating agent for nucleophilic substitution

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The bromo-triazole substituent in the target compound is electron-withdrawing, which polarizes the azetidine ring and enhances electrophilic reactivity compared to electron-donating groups like -NH2 or -CH2OH .
  • Bromine Reactivity : The bromine in the target compound and tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate enables Suzuki or Ullmann couplings, but the triazole’s aromaticity stabilizes the leaving group in the former, reducing unintended ring-opening reactions .

Crystallographic and Computational Studies

  • Crystallography : The SHELX suite () and WinGX () have been used to resolve azetidine derivatives’ crystal structures. For example, tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8) shows a planar azetidine ring with a dihedral angle of 3.2° between the bromoethyl chain and the ring .
  • Computational Predictions : The target compound’s topological polar surface area (TPSA) is ~65 Ų (similar to PB00441), indicating moderate membrane permeability. However, its higher molecular weight (~308 vs. ~201 for PB00441) may limit blood-brain barrier penetration .

Biological Activity

tert-butyl 3-(4-bromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides an in-depth examination of its biological activity, synthesis methods, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C10_{10}H12_{12}BrN5_{5}O\
Molecular Weight : 284.13 g/mol
IUPAC Name : this compound

Structural Features

The compound features a tert-butyl group, a bromo-substituted triazole ring, and an azetidine structure. The presence of the bromine atom enhances its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring is known for its role in enzyme inhibition and binding to proteins or nucleic acids, which may lead to its therapeutic effects.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. For example, studies have demonstrated that triazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Triazoles are known for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. In vitro studies have indicated that similar compounds can induce apoptosis in cancer cells . Further research is needed to explore the specific mechanisms by which this compound may exert its effects.

Enzyme Inhibition

Triazole derivatives have been studied for their ability to inhibit various enzymes associated with disease processes. For instance, they can act as inhibitors of carbonic anhydrase and kinases involved in cancer progression . This inhibition is crucial for developing targeted therapies.

Case Studies

Several studies have highlighted the biological activity of triazole derivatives:

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that triazole compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Research conducted on a series of triazole derivatives showed promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity .
  • Enzyme Inhibition : A recent study demonstrated that triazole derivatives could effectively inhibit carbonic anhydrase IX, a target for cancer therapy. The structure-activity relationship (SAR) analysis suggested that modifications on the triazole ring could enhance inhibitory potency .

Comparative Analysis

CompoundAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundModerateHighYes
5-Bromo-1H-1,2,4-triazoleHighModerateYes
3-(4-Bromo-2H-1,2,3-triazol-2-yl)propanoic acidHighLowNo

Q & A

Q. Key Reaction Conditions Table

StepReagents/ConditionsYieldReference
Boc protectionBoc₂O, DMAP, DCM, rt~75%
Triazole formationCuI, DIPEA, THF, 25°C58–70%

Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify azetidine ring protons (δ 3.5–4.5 ppm) and triazole protons (δ 7.5–8.5 ppm). Boc group signals appear at δ 1.4 ppm (tert-butyl) .
    • 19F/11B NMR : Optional for fluorinated or boronate intermediates .
  • HPLC : Assess purity (>98%) using C18 columns with MeOH/H₂O mobile phases .
  • Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₈BrN₄O₂) .

Advanced: How can researchers optimize the yield of the target compound when side reactions (e.g., dimerization or debromination) occur during triazole formation?

Methodological Answer:

  • Temperature Control : Lower reaction temperatures (0–10°C) reduce undesired dimerization .
  • Catalyst Optimization : Use Cu(I) catalysts (e.g., CuBr·PPh₃) instead of CuSO₄ to minimize side reactions .
  • Protecting Group Strategy : Introduce steric hindrance (e.g., bulkier groups) near the triazole to prevent aggregation .
  • By-Product Analysis : Monitor via TLC or LC-MS; adjust stoichiometry (e.g., excess alkyne:azide = 1.2:1) .

Advanced: How should researchers address contradictions in reported synthetic protocols for similar azetidine-triazole derivatives (e.g., varying catalyst systems or solvent choices)?

Methodological Answer:

  • Systematic Screening : Design a factorial experiment to test variables:
    • Catalysts (CuSO₄ vs. CuI vs. Ru-based).
    • Solvents (DCM vs. THF vs. MeCN).
    • Temperature (0°C vs. rt vs. 40°C).
  • Data Reconciliation : Use statistical tools (ANOVA) to identify significant factors affecting yield/purity .
  • Case Study : reports DMAP/triethylamine in DCM, while uses tetramethylguanidine. Compare reaction rates and by-products to resolve contradictions .

Advanced: What computational methods are suitable for predicting the reactivity of the bromo-triazole moiety in further functionalization (e.g., Suzuki coupling)?

Methodological Answer:

  • DFT Calculations : Model the electronic environment of the C-Br bond using Gaussian or ORCA. Predict activation barriers for cross-coupling reactions .
  • Molecular Dynamics (MD) : Simulate steric effects of the azetidine ring on Pd catalyst accessibility .
  • Docking Studies : Analyze interactions with biological targets (e.g., kinase inhibitors) to prioritize synthetic modifications .

Q. Table: Computational Parameters for Reactivity Prediction

ParameterValueSoftwareReference
Basis SetB3LYP/6-31G*Gaussian 09
Solvent ModelPCM (THF)ORCA 5.0

Advanced: How can researchers mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

  • Co-crystallization : Use additives (e.g., crown ethers) to stabilize the azetidine conformation .
  • Slow Evaporation : Dissolve in EtOAc/hexane (1:3) and evaporate at 4°C to grow single crystals .
  • Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) resolves bromine-heavy atom positions .

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